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Introduction
Genetically engineered mouse models, particularly knockout (KO) mice, are indispensable

tools in biomedical research for elucidating gene function and modeling human diseases.[1][2]

The process of generating a knockout mouse involves the targeted disruption or deletion of a

specific gene to study the resulting phenotypic changes. This document provides a detailed

guide for the generation and validation of a knockout mouse model for the hypothetical gene

T145.

Two primary technologies are widely employed for creating knockout mice: CRISPR-Cas9 and

homologous recombination in embryonic stem (ES) cells.[3] The CRISPR-Cas9 system has

become increasingly popular due to its relative speed, simplicity, and high efficiency, shortening

timelines from over a year to as little as 4-8 weeks.[1][4][5] Homologous recombination, while a

more traditional and time-consuming method, remains a robust technique, particularly for

creating complex genetic modifications.[3][6]

These application notes will detail the protocols for both CRISPR-Cas9 and homologous

recombination-based approaches for generating a T145 knockout mouse. Furthermore,

comprehensive protocols for the validation and initial phenotypic characterization of the

resulting mouse line are provided to ensure the accuracy and reliability of the model for

downstream research and drug development applications.
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Comparison of Knockout Generation Methodologies
The choice of methodology for generating a knockout mouse model depends on factors such

as desired precision, timeline, cost, and the complexity of the genetic modification. Below is a

comparison of the two primary methods.
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Feature CRISPR-Cas9
Homologous
Recombination in ES Cells

Principle

RNA-guided endonuclease

(Cas9) creates a double-strand

break at the target locus,

which is then repaired by Non-

Homologous End Joining

(NHEJ), often resulting in

frameshift mutations.[4]

A targeting vector containing

homologous DNA sequences

replaces the endogenous gene

in embryonic stem (ES) cells.

[3][7]

Efficiency
High (up to 95% targeted gene

deletion).[1]

Lower (10-20% success rates

in traditional methods).[1]

Speed
Rapid (4-8 weeks to generate

founder mice).[1]

Lengthy (12-18 months to

generate homozygous mice).

[1]

Complexity

Relatively simple; involves

microinjection of Cas9 and

guide RNA into zygotes.[5][8]

Multi-step process: vector

construction, ES cell

transfection, selection,

blastocyst injection, and

chimera generation.[7]

Cost
Generally more cost-effective.

[4]

More expensive due to the

longer timeline and multiple

steps.

Off-Target Effects

A potential concern, but can be

minimized with careful guide

RNA design.[1]

Generally considered to have

high fidelity to the target locus.

Flexibility

Excellent for creating simple

knockouts, small

insertions/deletions, and can

be used for creating multiple

knockouts simultaneously.[5]

Robust method for creating

large deletions, conditional

knockouts, and complex

knock-in models.[3]

Experimental Workflow and Protocols
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Part 1: Generation of T145 Knockout Mice via CRISPR-
Cas9
The CRISPR-Cas9 system allows for the direct modification of the genome in mouse zygotes,

streamlining the generation of knockout models.[9]
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Step 1: Design

Step 2: Microinjection

Step 3: Founder Generation

Step 4: Screening & Breeding
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Caption: CRISPR-Cas9 knockout mouse generation workflow.
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Protocol 1.1: Design and Preparation of CRISPR-Cas9 Components

gRNA Design: Use bioinformatics tools (e.g., E-CRISP, MIT CRISPR design tool) to design

at least two specific guide RNAs (gRNAs) targeting an early exon of the T145 gene.[5] This

maximizes the probability of generating a frameshift mutation leading to a loss of function.

Component Synthesis: Synthesize the designed gRNAs and Cas9 mRNA. Alternatively,

commercially available Cas9 protein can be used, which may increase efficiency.[9]

Microinjection Mix Preparation: Prepare an RNase-free microinjection buffer containing the

gRNAs and Cas9 mRNA or protein at optimized concentrations.[9]

Protocol 1.2: Zygote Microinjection and Embryo Transfer

Animal Preparation: Induce superovulation in female mice (e.g., C57BL/6J strain) and mate

them with stud males.

Zygote Collection: Collect fertilized zygotes from the oviducts of the mated females.

Microinjection: Under a microscope, inject the CRISPR-Cas9 mixture directly into the

pronucleus of the collected zygotes.[5]

Embryo Transfer: Surgically transfer the microinjected embryos into the oviducts of

pseudopregnant surrogate mothers.[5]

Protocol 1.3: Identification of Founder Mice

Birth and Weaning: Allow the surrogate mothers to carry the embryos to term. Pups are

typically born 19-21 days post-transfer.

Genotyping: At 2-3 weeks of age, collect tail biopsies from the resulting pups (founder or F0

generation). Extract genomic DNA and perform PCR followed by Sanger sequencing to

identify individuals carrying mutations in the T145 gene.[1]

Protocol 1.4: Germline Transmission

Breeding: Mate the identified positive founder mice with wild-type mice.
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F1 Genotyping: Genotype the offspring (F1 generation) to confirm that the mutation has been

passed through the germline.[5]

Colony Expansion: Intercross heterozygous F1 mice to generate homozygous T145
knockout mice.

Part 2: Generation of T145 Knockout Mice via
Homologous Recombination
This traditional method involves modifying ES cells and then using them to create chimeric

mice.[10]
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Step 1: Vector Construction Step 2: ES Cell Targeting

Step 3: Chimera Generation

Step 4: Breeding
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Caption: Homologous recombination knockout mouse workflow.
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Protocol 2.1: Targeting Vector Construction

Design: Design a targeting vector that contains DNA sequences (homology arms) identical to

the regions flanking the T145 gene.[3]

Cloning: Clone a positive selection cassette (e.g., neomycin resistance gene, NeoR)

between the homology arms, which will replace a critical exon of the T145 gene upon

successful recombination.[7]

Protocol 2.2: ES Cell Culture and Transfection

ES Cell Culture: Culture mouse ES cells under conditions that maintain their pluripotency.

Electroporation: Introduce the linearized targeting vector into the ES cells via electroporation.

[3]

Selection and Screening: Culture the ES cells in a medium containing a selection agent

(e.g., neomycin).[10] Surviving colonies are then screened by PCR and Southern blotting to

identify clones that have undergone successful homologous recombination.[3]

Protocol 2.3: Generation of Chimeric Mice

Blastocyst Injection: Inject the correctly targeted ES cells into blastocyst-stage embryos.[10]

Embryo Transfer: Transfer the chimeric blastocysts into pseudopregnant female mice.[10]

Identification of Chimeras: The resulting offspring will be chimeras, identifiable by coat color

if the ES cells and blastocysts are from different strains.[10]

Protocol 2.4: Breeding for Germline Transmission

Mating: Mate the high-percentage male chimeras with wild-type females.

Screening: Genotype the offspring to identify those that have inherited the targeted allele

from the ES cells, confirming germline transmission.[10]

Colony Establishment: Intercross heterozygous mice to produce homozygous T145 knockout

mice.[10]
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Part 3: Validation of the T145 Knockout Mouse Model
Rigorous validation is crucial to confirm the absence of the T145 gene product and to ensure

the observed phenotype is a direct result of the gene deletion. A multi-layered approach

combining genotyping, expression analysis, and functional assays is recommended.[11]

Level 1: Genotype Confirmation

Level 2: Expression Analysis

Level 3: Functional Assessment

Genomic DNA Extraction
(Tail Biopsy)

PCR Analysis

Sanger Sequencing

RT-qPCR for
T145 Transcript

Western Blot for
T145 Protein

RNA Extraction
(Target Tissues)

Protein Lysate
Preparation

Phenotypic Analysis
(e.g., Behavioral, Metabolic)

Click to download full resolution via product page

Caption: Multi-level validation workflow for knockout mice.

Protocol 3.1: Genotyping by PCR

DNA Extraction: Extract genomic DNA from tail biopsies or ear punches.
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PCR Amplification: Use primers designed to flank the targeted region of the T145 gene. In a

successful knockout, the PCR product will either be absent or show a size shift compared to

the wild-type allele.

Gel Electrophoresis: Analyze the PCR products on an agarose gel to distinguish between

wild-type (+/+), heterozygous (+/-), and homozygous (-/-) knockout genotypes.

Protocol 3.2: Confirmation of Gene Expression Loss (RT-qPCR)

RNA Isolation: Isolate total RNA from relevant tissues where T145 is expected to be

expressed.

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA.

Quantitative PCR (qPCR): Perform qPCR using primers specific for the T145 transcript.[11]

A successful knockout should show a significant reduction or complete absence of the T145
transcript in homozygous mice compared to wild-type controls.[11]

Protocol 3.3: Confirmation of Protein Absence (Western Blot)

Protein Extraction: Prepare total protein lysates from the same tissues used for RNA

analysis.

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them

to a nitrocellulose or PVDF membrane.

Immunoblotting: Probe the membrane with a validated primary antibody specific for the T145
protein, followed by an appropriate secondary antibody. The absence of a band

corresponding to the T145 protein in knockout samples confirms the successful knockout at

the protein level.[11]

Data Presentation
Genotyping Results
Genotyping data from a litter can be summarized to track breeding progress.
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Pup ID Sex
PCR Result (Band
Size)

Genotype

T145-01 M 500 bp +/+ (Wild-Type)

T145-02 F 500 bp / 300 bp +/- (Heterozygous)

T145-03 F 500 bp / 300 bp +/- (Heterozygous)

T145-04 M 300 bp -/- (Homozygous KO)

T145-05 M 500 bp +/+ (Wild-Type)

Phenotyping Pipeline
A systematic phenotyping pipeline is essential to characterize the effects of the gene knockout.

[12][13]

Phenotyping Domain Tests Key Parameters Measured

Neurological Open Field, Rotarod
Locomotor activity, anxiety,

motor coordination, balance.

Metabolic
Glucose Tolerance Test, Body

Composition (DEXA)

Glucose metabolism, fat mass,

lean mass, bone mineral

density.[14]

Cardiovascular
Echocardiography,

Electrocardiogram (ECG)

Heart function, heart rate,

blood pressure.

Immunology
Complete Blood Count (CBC),

Flow Cytometry

Blood cell counts, immune cell

populations.

Clinical Chemistry Serum analysis
Liver enzymes, kidney function

markers, lipids.

Example Signaling Pathway Investigation
Knockout models are crucial for dissecting signaling pathways. If T145 were hypothesized to

be involved in cell growth and survival, its knockout could be used to study pathways like the

PI3K/Akt/mTOR pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://anilocus.com/knockout-mouse-models-using-crispr-cas9/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8038528/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8038528/
https://www.genetargeting.com/ingenious-blog/how-a-knockout-mouse-is-made
https://sg.idtdna.com/page/support-and-education/decoded-plus/how-to-use-crispr-cas9-technology-to-generate-mice-models-for-research/
https://www.jax.org/news-and-insights/jax-blog/2014/july/ten-essential-considerations-for-creating-mouse-models-with-crispr-cas9
https://pmc.ncbi.nlm.nih.gov/articles/PMC2782548/
https://www.researchgate.net/figure/Steps-of-making-knockout-mice-by-homologous-recombination-HR-principle-A_fig1_366929850
https://www.creative-biogene.com/crispr-cas9/gene-knockout-mouse-generation.html
https://www.creative-biogene.com/crispr-cas9/gene-knockout-mouse-generation.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4848752/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4848752/
https://www.bio.davidson.edu/movies/genomics/method/homolrecomb.html
https://synapse.patsnap.com/article/how-to-validate-gene-knockout-efficiency-methods-best-practices
https://synapse.patsnap.com/article/how-to-validate-gene-knockout-efficiency-methods-best-practices
https://pubmed.ncbi.nlm.nih.gov/23870131/
https://pubmed.ncbi.nlm.nih.gov/23870131/
https://files.core.ac.uk/download/pdf/334953784.pdf
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0052410
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0052410
https://www.benchchem.com/product/b1682861#generating-a-t145-knockout-mouse-model
https://www.benchchem.com/product/b1682861#generating-a-t145-knockout-mouse-model
https://www.benchchem.com/product/b1682861#generating-a-t145-knockout-mouse-model
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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